![molecular formula C10H6N4 B1295783 Pyrazino[2,3-f]quinoxaline CAS No. 231-23-2](/img/structure/B1295783.png)
Pyrazino[2,3-f]quinoxaline
Overview
Description
Pyrazino[2,3-f]quinoxaline (CAS: 231-23-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₆N₄ and a molecular weight of 182.18 g/mol . Its structure consists of two fused pyrazine rings and a quinoxaline moiety, forming a planar, aromatic system. This compound is also known as 1,4,5,8-tetraazaphenanthrene, highlighting its tetraaza-phenanthrene backbone . It has been studied for applications in materials science, particularly as a ligand in supramolecular complexes and as a precursor for dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazino[2,3-f]quinoxaline typically involves the condensation of ortho-phenylenediamine with dicarbonyl compounds. One common method is the reaction of ortho-phenylenediamine with glyoxal under acidic conditions, which leads to the formation of the quinoxaline ring system . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using high-temperature and strong acid catalysts. The use of microwave irradiation and nanoparticle catalysts has also been explored to improve yields and reaction efficiency .
Chemical Reactions Analysis
Principal Reaction Types
Pyrazino[2,3-f]quinoxaline undergoes three major classes of reactions:
1.1. Oxidation Reactions
PQ is susceptible to oxidation at the nitrogen-rich positions. Key transformations include:
- Formation of quinoxaline derivatives via cleavage of the pyrazine ring under strong oxidative conditions (e.g., KMnO₄/H₂SO₄) .
- Electrochemical oxidation generates radical cations, which dimerize to form π-stacked structures .
1.2. Reduction Reactions
Electron-deficient aromatic systems in PQ allow selective reduction:
- Chemical reduction with LiAlH₄ yields 5,6-dihydro-PQ derivatives while preserving the quinoxaline moiety .
- Electrochemical reduction produces stable radical anions, confirmed by cyclic voltammetry (E₁/2 = -1.2 V vs. SCE) .
1.3. Substitution Reactions
The 5- and 10-positions of PQ are electrophilic hotspots for nucleophilic substitution:
- Halogenation : Iodination at C5 occurs regioselectively using I₂/HIO₃ in H₂SO₄ (yield: 74%) .
- Cross-coupling : Suzuki-Miyaura reactions at C5 with arylboronic acids proceed under Pd catalysis (yield: 42–97%) .
- Nucleophilic displacement : Azide groups replace iodine in Cu-catalyzed reactions (yield: 65%) .
Reaction Conditions and Reagents
Reaction Type | Reagents/Conditions | Major Products | Yield (%) |
---|---|---|---|
Oxidation | KMnO₄ (H₂SO₄, 80°C) | Quinoxaline derivatives | 60–75 |
Chemical Reduction | LiAlH₄ (THF, 0°C) | 5,6-Dihydro-PQ | 85 |
Electrochemical Reduction | 0.1 M TBAP/CH₃CN (-1.5 V) | PQ radical anions | N/A |
Iodination | I₂/HIO₃ (H₂SO₄, 80°C) | 5-Iodo-PQ | 74 |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ (DME/H₂O, 100°C) | 5-Aryl-PQ derivatives | 42–97 |
Azide Substitution | NaN₃, CuI (DMF, 120°C) | 5-Azido-PQ | 65 |
3.1. Halogenation for Cross-Coupling
5-Iodo-PQ serves as a versatile intermediate:
- Reacts with 4-methoxyphenylboronic acid under Suzuki conditions to form 5-(4-methoxyphenyl)-PQ (yield: 97%) .
- Undergoes Ullmann coupling with thiophene to create π-extended analogs for optoelectronic applications .
3.2. Directed C-H Activation
PQ derivatives undergo regioselective C-H functionalization:
- Palladium-catalyzed arylation at C7 using aryl iodides (XPhos ligand, yield: 58%) .
- Rhodium-mediated borylation introduces -Bpin groups for further derivatization .
4.1. Electronic Effects
- Electron-withdrawing pyrazine ring activates PQ for electrophilic substitution at C5/C10 .
- Substituents at C2/C3 alter HOMO-LUMO gaps (-5.1 eV to -3.8 eV), impacting reactivity in Diels-Alder reactions .
4.2. Solvent-Dependent Behavior
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .
- Nonpolar solvents favor π-stacking in electrochemical reductions, affecting product distributions .
5.1. Organic Semiconductors
5,10-Diaryl-PQ derivatives exhibit:
- High charge mobility (μ = 0.12 cm² V⁻¹ s⁻¹) in thin-film transistors .
- Broad absorption spectra (λmax = 450–650 nm) for photovoltaic applications .
5.2. Coordination Polymers
PQ acts as a bis-chelating ligand for transition metals:
Scientific Research Applications
Chemistry
Pyrazino[2,3-f]quinoxaline serves as a building block for the synthesis of π-conjugated polymers and other complex organic molecules. It is particularly useful in creating materials with enhanced electronic properties due to its ability to facilitate charge transport in organic semiconductors.
Biology
In biological research, this compound derivatives have been investigated for their potential as photosensitizers in bioimaging and photodynamic therapy. These compounds exhibit strong linear absorption in the visible spectrum (400–600 nm) and significant two-photon absorption properties (740–1000 nm), making them suitable for applications requiring light activation .
Medicine
The compound has shown promise as a kinase inhibitor , which is crucial in cancer treatment. Several studies have reported its antiproliferative activity against various cancer cell lines, including melanoma cells. For instance, derivatives of this compound demonstrated significant growth inhibition in A2058 melanoma cells, with some compounds achieving over 80% inhibition at specific concentrations .
Materials Science
In materials science, this compound is explored for its role in the development of organic thin-film transistors and dye-sensitized solar cells . Its unique electronic properties allow it to function effectively as a π-linker in D–π–A type dyes used in these applications.
Anticancer Activity
A systematic study evaluated various this compound derivatives for their cytotoxic effects on cancer cells. The results indicated that specific modifications to the chemical structure significantly enhanced their efficacy as anticancer agents. For example:
Compound | Cell Line | Inhibition (%) |
---|---|---|
Compound A | A2058 | 66% |
Compound B | A2058 | 80% |
Compound C | A2058 | 50% |
These findings underscore the importance of structural modifications in optimizing therapeutic efficacy.
Material Performance
Research on this compound-based materials demonstrated their application in organic electronics. For instance:
Material Type | Device Type | Performance Metrics |
---|---|---|
Organic Thin-Film Transistor | Mobility | 0.5 cm²/V·s |
Dye-Sensitized Solar Cell | Efficiency | 7% |
These metrics highlight the compound's potential in enhancing device performance through its unique electronic characteristics.
Mechanism of Action
The mechanism of action of pyrazino[2,3-f]quinoxaline involves its interaction with molecular targets and pathways. For example, as a kinase inhibitor, it binds to the catalytic domain of tyrosine kinases, inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival . In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell death .
Comparison with Similar Compounds
Structural Analogues and Isomers
Pyrazino[2,3-f]quinoxaline belongs to a family of fused pyrazino-quinoxaline derivatives. Key structural analogues include:
Key Differences :
- Position of Fusion: this compound differs from isomers like [2,3-g] and [2,3-b] derivatives in the arrangement of fused pyrazine and quinoxaline rings, altering electronic properties and reactivity .
- Substituents : Naphtho and indolo derivatives introduce bulkier aromatic systems (naphthalene or indole), enhancing π-conjugation and stability .
This compound
- Synthesized via condensation reactions of furan-2,3-diones with diaminoanthraquinones, yielding 75–90% under mild conditions .
- Alternative methods involve cyclization of pyrazine precursors with o-phenylenediamine derivatives .
Naphtho[2,3-f]quinoxaline
- Derived from 1,2-diaminoanthraquinone and furan-2,3-diones, achieving 75–90% yields .
Indolo[2,3-b]quinoxaline
- Synthesized via reaction of indole derivatives with o-phenylenediamine, yielding 66% for the dihydro form and 16% for the fully aromatic variant .
Comparison :
- This compound and naphtho derivatives exhibit higher synthetic yields compared to indolo analogues, likely due to fewer steric hindrances .
Physicochemical Properties
Key Insights :
- Naphtho derivatives exhibit higher thermal stability due to extended π-systems .
- Indolo derivatives show lower melting points, attributed to reduced crystallinity .
This compound
- Electrocatalysis : Used in iron-based supramolecular complexes for oxygen reduction reactions .
- Dyes: Precursor for naphthoquinoxaline triones in vat dyes .
Hexahydropyrido[2,3-f]quinoxaline
Naphtho[2,3-f]quinoxaline
Comparison :
- This compound is versatile in materials science, while its reduced hexahydro form shows biological activity .
Biological Activity
Pyrazino[2,3-f]quinoxaline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases and its antiproliferative effects against cancer cells. This article provides an overview of the synthesis, properties, and biological activities of this compound, supported by data tables and case studies.
Synthesis and Structural Properties
This compound derivatives are synthesized through various methods, including regioselective iodination and copper-catalyzed reactions. The synthesis often involves modifying the quinoxaline core to enhance biological activity. The structural modifications can significantly influence the electronic properties and biological efficacy of the compounds.
Table 1: Summary of Synthetic Methods for this compound Derivatives
Method | Description | Yield (%) |
---|---|---|
Regioselective Iodination | Iodination at the 5-position of 6-aminoquinoxalines | 74 |
Copper-Catalyzed Reactions | Formation of C-N bonds with azoles for further functionalization | 65 |
Palladium-Coupled Reactions | Suzuki couplings to introduce aryl groups | 42-97 |
Biological Activity
The biological activity of this compound derivatives has been extensively studied. These compounds have shown promising results as inhibitors of various kinases, which are pivotal in cancer progression and other diseases.
Case Study: Inhibition of Glycogen Synthase Kinase 3 (GSK3)
In a recent study, several this compound derivatives were evaluated for their inhibitory effects on GSK3. The best-performing compounds exhibited IC50 values in the nanomolar range, indicating potent inhibitory activity.
- Compound A : IC50 = 5 nM
- Compound B : IC50 = 11 nM
- Compound C : IC50 = 31 nM
These results suggest that structural modifications can lead to significant enhancements in kinase inhibition.
Antiproliferative Activity
The antiproliferative effects of this compound derivatives were tested against various cancer cell lines. Notably, compounds demonstrated varying degrees of growth inhibition.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | Growth Inhibition (%) at 10 µM |
---|---|---|
Compound A | A2058 Melanoma | ~64% |
Compound B | MCF-7 Breast | ~50% |
Compound C | HeLa Cervical | ~45% |
The mechanism by which this compound exerts its biological effects involves interaction with specific protein kinases. For example, the inhibition of GSK3 is associated with modulation of signaling pathways that regulate cell proliferation and survival.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Pyrazino[2,3-f]quinoxaline derivatives, and how do reaction conditions influence yield?
- Methodology : this compound derivatives are typically synthesized via condensation of o-phenylenediamine with diketones or α-keto acids. For advanced derivatives, reductive lactamization using sodium dithionite (Na₂S₂O₄) is effective, as demonstrated in the synthesis of hexahydropyrido[2,3-f]quinoxaline derivatives (e.g., antibacterial compounds) .
- Key Considerations : Optimize solvent (e.g., ethanol, DMF), temperature (80–120°C), and stoichiometry. For example, using Cu-catalyzed reactions under hydrothermal conditions improves crystallinity .
Q. How can crystallographic data for this compound derivatives be obtained and interpreted?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is essential. For example, a derivative with orthorhombic symmetry (space group Pbca) showed unit cell parameters a = 7.0607 Å, b = 18.4459 Å, c = 23.8955 Å, and V = 3112.17 ų. Hydrogen atoms are placed in calculated positions, and refinement uses SHELXL .
- Data Interpretation : Analyze bond lengths (e.g., C–N bonds ~1.33 Å in the quinoxaline ring) and angles to confirm planarity and conjugation .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodology :
- ¹H/¹³C NMR : Look for aromatic proton signals (δ 7.2–8.5 ppm) and carbonyl carbons (δ 160–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., m/z 184.197 for C₁₀H₈N₄ derivatives) .
II. Advanced Research Questions
Q. How do this compound derivatives exhibit anticancer activity, and what structural features enhance potency?
- Mechanistic Insights : Derivatives like tetrazanbigen (TNBG) target lipid metabolism in hepatocellular carcinoma (QGY-7701 cells) by inducing lipid accumulation .
- Structure-Activity Relationship (SAR) :
- Substitution Patterns : Fluorine at position 3 and methoxy groups at position 9 improve bioavailability and target binding (e.g., IC₅₀ < 10 µM) .
- Hybrid Scaffolds : Conjugation with 1,2,4-triazole sulfonamide enhances anti-proliferative activity against MCF-7 breast cancer cells .
Q. What computational strategies are effective for modeling this compound interactions with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps and charge distribution. Becke’s 1993 study highlights the necessity of exact-exchange terms for thermochemical accuracy (average deviation: 2.4 kcal/mol) .
- Molecular Docking : Autodock Vina or Schrödinger Suite for simulating binding to tyrosine kinases or EGFR .
Q. How can synthetic contradictions in regioselective functionalization be resolved?
- Case Study : Discrepancies in substituent placement (e.g., C3 vs. C7) arise from competing nucleophilic/electrophilic pathways. Use silica gel catalysis to direct reactions toward 2,3-dichloroquinoxaline intermediates, improving regiocontrol (>90% purity) .
Properties
IUPAC Name |
pyrazino[2,3-f]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4/c1-2-8-10(14-6-4-12-8)9-7(1)11-3-5-13-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSGFMWKZVZOJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C3=NC=CN=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276634 | |
Record name | Pyrazino[2,3-f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231-23-2 | |
Record name | Pyrazino[2,3-f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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